

Physical and chemical properties of 2-(4-bromophenyl)-1H-imidazole

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Compound of Interest

Compound Name: 2-(4-bromophenyl)-1H-imidazole

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Technical Guide: 2-(4-bromophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(4-bromophenyl)-1H-imidazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details available data on its synthesis, characterization, and biological activities, presenting quantitative information in structured tables and outlining experimental methodologies.

Chemical and Physical Properties

2-(4-bromophenyl)-1H-imidazole is a solid organic compound. While extensive experimental data for the unsubstituted parent compound is not widely published, data for closely related, substituted analogues provides valuable insights into its characteristics. The imidazole core imparts both weakly acidic and weakly basic properties to the molecule. The presence of the bromophenyl group increases its lipophilicity compared to unsubstituted imidazole.

Table 1: Physical and Chemical Properties of **2-(4-bromophenyl)-1H-imidazole** and Related Compounds

| Property | 2-(4-bromophenyl)-1H-imidazole (Predicted/Inferred) | 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole | 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole |
|--------------------|--|--|--|
| Molecular Formula | C ₉ H ₇ BrN ₂ | C ₂₁ H ₁₅ BrN ₂ | C ₁₉ H ₁₃ BrN ₂ |
| Molecular Weight | 223.07 g/mol | 375.26 g/mol | 349.2 g/mol [1] |
| Melting Point (°C) | Data not available | 264-266 [2] | Data not available |
| Appearance | Likely a solid | White solid | Data not available |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | Data not available | Data not available |
| XLogP3-AA | Data not available | Data not available | 5.5 [1] |

Synthesis and Characterization

The synthesis of 2-aryl-1H-imidazoles can be achieved through several established synthetic routes. A common and effective method involves the condensation of an aldehyde with a dicarbonyl compound and ammonia or an ammonium salt.

General Synthesis Protocol

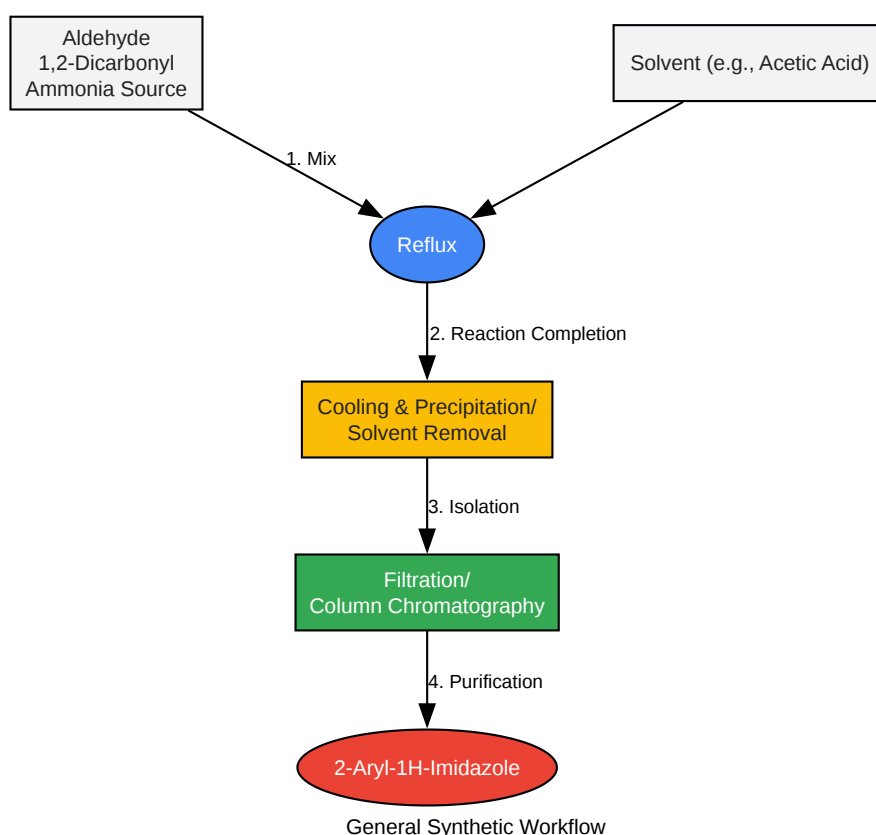
A prevalent method for synthesizing 2,4,5-trisubstituted imidazoles, which can be adapted for 2-substituted imidazoles, is the Radziszewski reaction. A likely synthetic route for **2-(4-bromophenyl)-1H-imidazole** would involve the reaction of 4-bromobenzaldehyde, glyoxal, and ammonium acetate.

Experimental Protocol: Synthesis of 2-Aryl-Imidazoles (General)

- Reaction Setup: A mixture of an appropriate aldehyde (1 equivalent), a 1,2-dicarbonyl compound (e.g., glyoxal or benzil) (1 equivalent), and a source of ammonia (e.g., ammonium acetate, in excess) is prepared in a suitable solvent, such as glacial acetic acid or ethanol.

- **Reaction Conditions:** The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Diagram 1: General Synthetic Workflow for 2-Aryl-Imidazoles



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Caption: A generalized workflow for the synthesis of 2-aryl-1H-imidazoles.

Spectral Data

Comprehensive spectral data for the unsubstituted **2-(4-bromophenyl)-1H-imidazole** is not readily available in the literature. However, the characteristic spectral features can be inferred from data on its substituted derivatives.

Table 2: Spectroscopic Data for 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole

| Technique | Data |
|---|---|
| ¹ H NMR (400 MHz, DMSO-d ₆) | δ (ppm): 12.82 (br, 1H), 8.12 (d, 2H, J = 7.2 Hz), 7.51-7.58 (m, 6H), 7.46 (t, 2H, J = 7.2 Hz), 7.40 (t, 1H, J = 7.8 Hz), 7.33 (t, 2H, J = 7.0 Hz), 7.25 (t, 1H, J = 7.4 Hz)[2] |
| ¹³ C NMR (100 MHz, DMSO-d ₆) | δ (ppm): 144.79, 137.78, 135.42, 133.31, 131.33, 129.63, 129.59, 128.91, 128.71, 128.42, 127.59, 127.44, 127.12[2] |
| IR (KBr, cm ⁻¹) | 3447 (N-H), 3030 (Ar-H), 1598 (C=N), 1499, 1482, 1450, 1431, 1131, 1071, 825, 765, 730, 693, 501[2] |

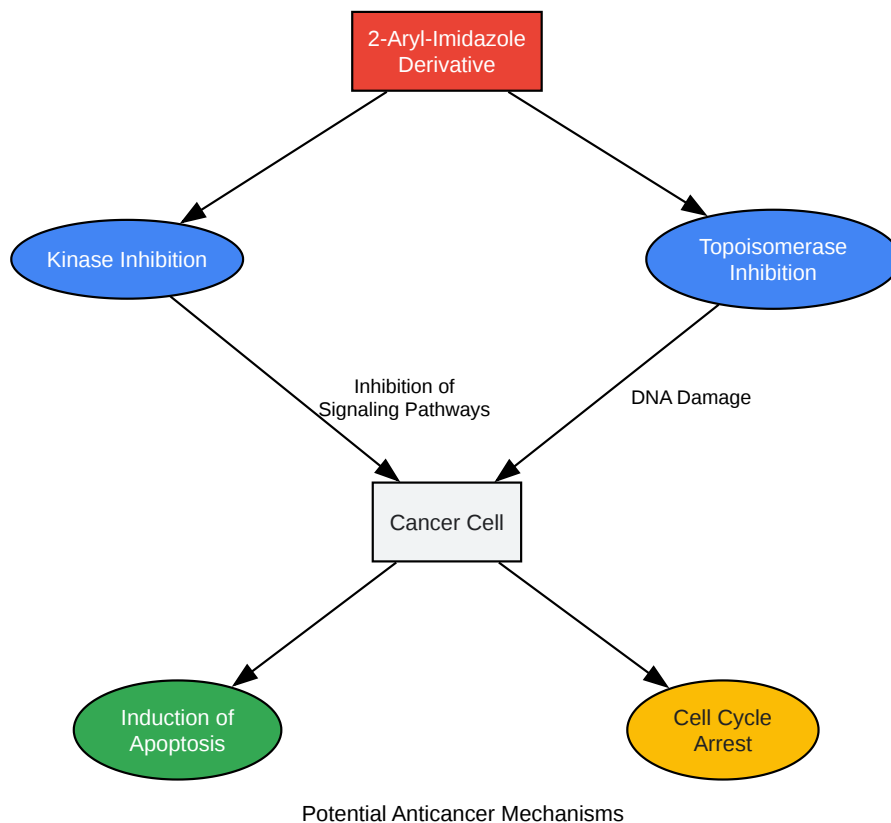
Biological and Pharmacological Activities

While specific biological data for **2-(4-bromophenyl)-1H-imidazole** is limited, the broader class of 2-aryl-imidazoles has been extensively studied and shown to possess a wide range of pharmacological activities. These include potential as anticancer, antimicrobial, and anti-inflammatory agents. The imidazole scaffold is a common motif in many clinically used drugs.

Potential as Anticancer Agents

Numerous studies have demonstrated the anticancer potential of imidazole derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as kinases and topoisomerases. The presence of a halogenated phenyl ring, such as the 4-bromophenyl group, can enhance the anticancer activity of these compounds.

Diagram 2: Potential Anticancer Mechanisms of 2-Aryl-Imidazoles



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Caption: Plausible mechanisms of anticancer activity for 2-aryl-imidazole derivatives.

Potential as Antimicrobial Agents

The imidazole ring is a core component of several antifungal drugs. 2-Aryl-imidazole derivatives have also been investigated for their antibacterial activity. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

Conclusion

2-(4-bromophenyl)-1H-imidazole represents a valuable scaffold for the development of novel therapeutic agents and functional materials. While specific experimental data for this core compound is sparse, the wealth of information on its substituted analogues provides a strong foundation for future research. Further investigation into the synthesis, detailed characterization, and biological evaluation of **2-(4-bromophenyl)-1H-imidazole** is warranted to

fully explore its potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising chemical entity.

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